molecular formula C23H28FN3O3S B2874556 1-(4-FLUOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE CAS No. 690246-84-5

1-(4-FLUOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE

Cat. No.: B2874556
CAS No.: 690246-84-5
M. Wt: 445.55
InChI Key: LYYXQQUFDZPJIT-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is known for its unique chemical structure, which includes a fluorophenyl group, a piperazine ring, and a sulfonylphenyl group

Mechanism of Action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound is more selective to ENT2 than to ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function .

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport pathways. Nucleosides are essential for DNA and RNA synthesis, and their transport is crucial for cellular function. By inhibiting ENTs, this compound can potentially disrupt these pathways and their downstream effects .

Pharmacokinetics

Similar compounds have been shown to bind to their target enzymes in a time- and dose-dependent manner

Result of Action

The inhibition of ENTs by this compound can lead to a decrease in nucleoside transport, which can affect various cellular functions. This can potentially lead to changes in cell viability and other cellular effects . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to its targets and inhibit their function. For example, the compound’s storage temperature is recommended to be 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., halogenated compounds for substitution reactions). The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(4-FLUOROPHENYL)-4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and pharmacology, offering potential for the development of new therapeutic agents.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3S/c1-18-5-6-19(17-22(18)31(29,30)27-11-3-2-4-12-27)23(28)26-15-13-25(14-16-26)21-9-7-20(24)8-10-21/h5-10,17H,2-4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYXQQUFDZPJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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